![molecular formula C12H9BF3K B13356783 Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
Potassium [1,1'-biphenyl]-4-yltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a trifluoroborate moiety, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [1,1’-biphenyl]-4-yltrifluoroborate typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of Potassium [1,1’-biphenyl]-4-yltrifluoroborate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [1,1’-biphenyl]-4-yltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of Potassium [1,1’-biphenyl]-4-yltrifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Potassium [1,1’-biphenyl]-4-yltrifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Potassium [1,1’-biphenyl]-4-yltrifluoroborate in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium [1,1’-biphenyl]-4-ylboronic acid
- Potassium [1,1’-biphenyl]-4-yltrifluoroborate
- Potassium [1,1’-biphenyl]-4-ylborate
Uniqueness
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is unique due to its trifluoroborate moiety, which imparts greater stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in cross-coupling reactions where high yields and selectivity are desired .
Propiedades
Fórmula molecular |
C12H9BF3K |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
Clave InChI |
GTDPOHCCLUGUHI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356702.png)


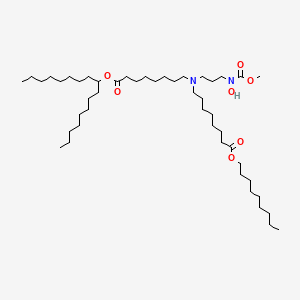
![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
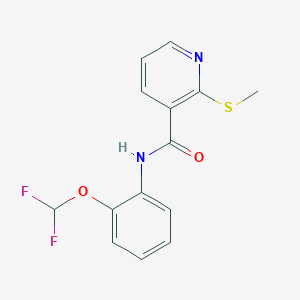
![6-(1-Benzofuran-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356777.png)
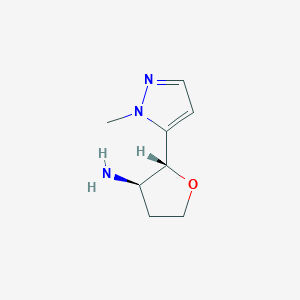
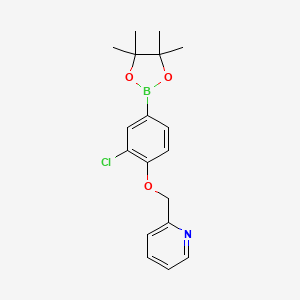
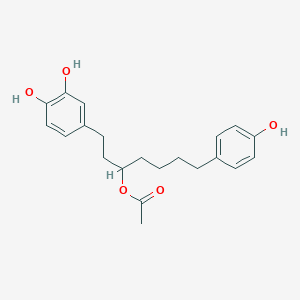
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13356809.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)
![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)
